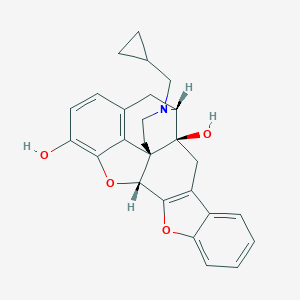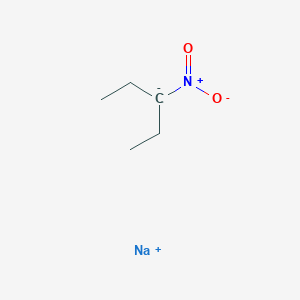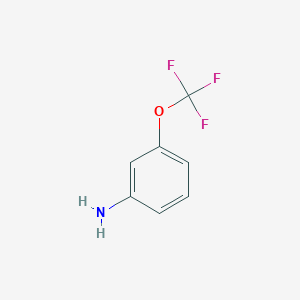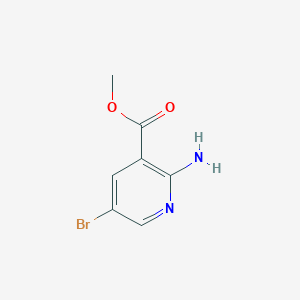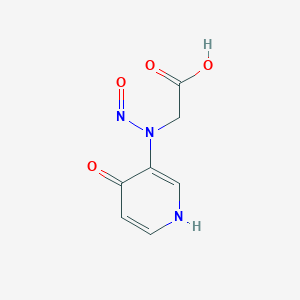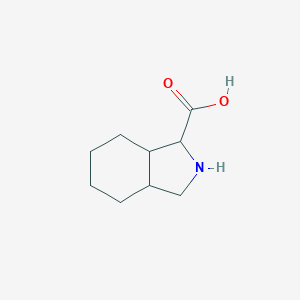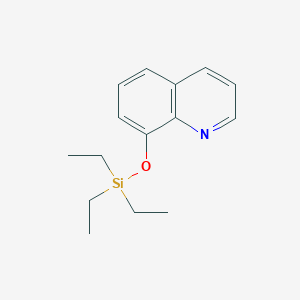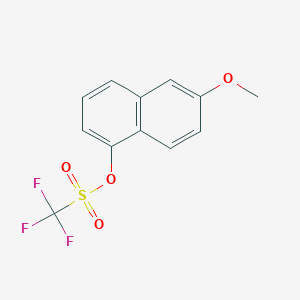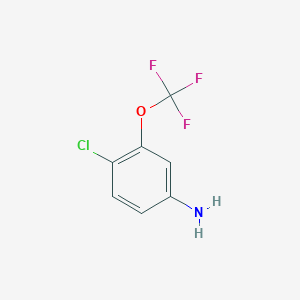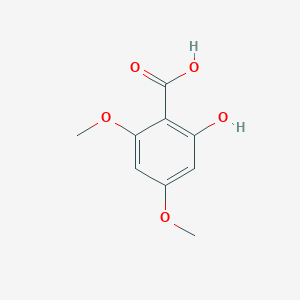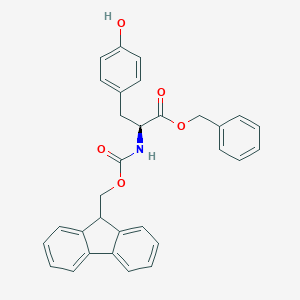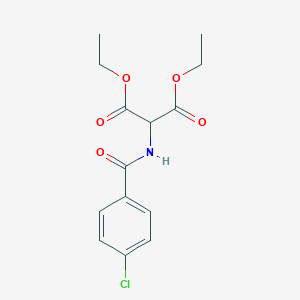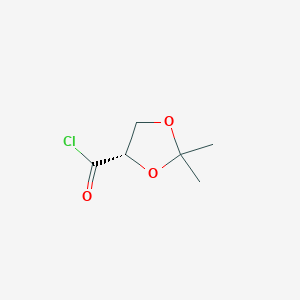
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride is a chemical compound that is used in various scientific research applications. It is a carbonyl chloride derivative of 2,2-dimethyl-1,3-dioxolane-4-methanol, and is commonly referred to as DMC chloride.
Scientific Research Applications
DMC chloride has a variety of scientific research applications, including as a reagent in organic synthesis, as a coupling agent for peptide synthesis, and as a protecting group for alcohols and amines. It is also used in the production of pharmaceutical intermediates, agrochemicals, and dyes.
Mechanism Of Action
The mechanism of action of DMC chloride involves the formation of a covalent bond between the carbonyl chloride group and a nucleophile, such as an alcohol or amine. This reaction results in the formation of an intermediate that can be further manipulated to produce a desired product.
Biochemical And Physiological Effects
DMC chloride is not intended for use in drug development and does not have any known biochemical or physiological effects. However, it is important to handle this compound with care, as it is highly reactive and can cause harm if not handled properly.
Advantages And Limitations For Lab Experiments
One advantage of using DMC chloride in lab experiments is its high reactivity, which allows for efficient reactions and high yields. However, its reactivity can also be a limitation, as it requires careful handling and can react with unintended substrates. Additionally, DMC chloride is not suitable for use in drug development due to its potential toxicity and lack of specificity.
Future Directions
For research involving DMC chloride could include the development of new applications for this compound, such as in the production of novel materials or in the synthesis of complex organic molecules. Additionally, researchers may explore alternative synthesis methods or modifications to the existing synthesis method to improve efficiency and reduce waste. Further studies may also investigate the potential toxicity of DMC chloride and ways to mitigate any harmful effects.
Synthesis Methods
DMC chloride is synthesized by reacting DMC with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine. The reaction produces DMC chloride and sulfur dioxide gas. The resulting product is a colorless liquid that is highly reactive and requires careful handling.
properties
CAS RN |
116561-26-3 |
|---|---|
Product Name |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride |
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
(4S)-2,2-dimethyl-1,3-dioxolane-4-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
LFLHAXOMFLJNJK-BYPYZUCNSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)C(=O)Cl)C |
SMILES |
CC1(OCC(O1)C(=O)Cl)C |
Canonical SMILES |
CC1(OCC(O1)C(=O)Cl)C |
synonyms |
1,3-Dioxolane-4-carbonyl chloride, 2,2-dimethyl-, (4S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



